4-ethoxy-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide
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Overview
Description
4-ethoxy-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide is a synthetic organic compound that belongs to the class of benzamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a suitable hydrazide with an appropriate nitrile under acidic or basic conditions.
Introduction of the ethoxy group: This step involves the ethylation of a phenolic hydroxyl group using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.
Coupling with the benzamide moiety: The final step involves the coupling of the oxadiazole intermediate with a benzoyl chloride derivative in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy and ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxadiazole ring can be reduced to form amines or other nitrogen-containing derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, sulfonyl chlorides, and nitrating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a methoxybenzaldehyde, while reduction of the oxadiazole ring can produce an amine derivative.
Scientific Research Applications
4-ethoxy-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 4-ethoxy-N-(3-methylphenyl)benzamide
- 4-ethoxy-N-(4-methylphenyl)benzamide
- 4-methoxy-N-(4-methylphenyl)benzamide
Uniqueness
4-ethoxy-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C19H19N3O4 |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
4-ethoxy-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide |
InChI |
InChI=1S/C19H19N3O4/c1-4-25-15-8-5-13(6-9-15)19(23)20-18-17(21-26-22-18)14-7-10-16(24-3)12(2)11-14/h5-11H,4H2,1-3H3,(H,20,22,23) |
InChI Key |
ITMCIGBRQJZWPT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=NON=C2C3=CC(=C(C=C3)OC)C |
Origin of Product |
United States |
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